![molecular formula C21H25N7O3S B2611869 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-41-6](/img/structure/B2611869.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps . The first step is the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives was examined using FTIR, 1 H, 13 C-NMR, and HRMS techniques . These techniques were used to confirm the structure of the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to synthesize a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives were analyzed using various techniques. For example, the yield, melting range, and IR were determined . The 1H-NMR was used to determine the chemical shifts of the protons in the compound .Scientific Research Applications
Anticancer Properties
The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly colorectal cancer (HCT116). Preliminary studies indicate that derivatives of this compound inhibit cell proliferation more effectively than the standard drug 5-fluorouracil .
Antifungal Activity
In the realm of antimicrobial research, derivatives of this compound have shown promise against fungal pathogens. For instance, the presence of unsubstituted benzylidene hydrazide in synthesized oxazole derivatives improved antifungal activity against Candida albicans. Compound 19 exhibited potent activity against Aspergillus niger, while compound 1 was effective against C. albicans .
Quorum Sensing Inhibition
Quorum sensing is a bacterial communication mechanism that influences behaviors such as biofilm formation and virulence production. Compounds with benzoxazole moieties, like our target compound, may interfere with quorum sensing pathways, potentially impacting bacterial behavior and pathogenesis .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been studied for their potent biological activities , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that benzoxazole derivatives can interact with their targets in a variety of ways .
Biochemical Pathways
Benzoxazole derivatives have been shown to affect various biochemical pathways .
Pharmacokinetics
In silico adme studies have been conducted on similar benzoxazole-based compounds .
Result of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial and antibiofilm activities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3S/c1-24-8-10-27(11-9-24)19-23-17-16(18(29)26(3)21(30)25(17)2)28(19)12-13-32-20-22-14-6-4-5-7-15(14)31-20/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFOWLNNNABIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)
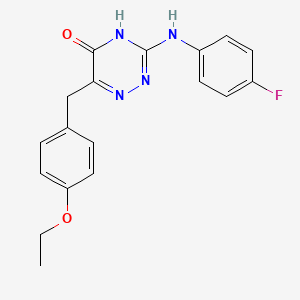
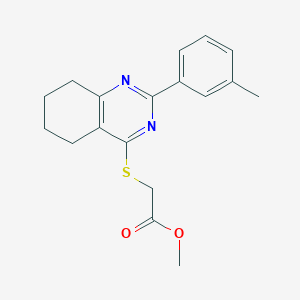
![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)
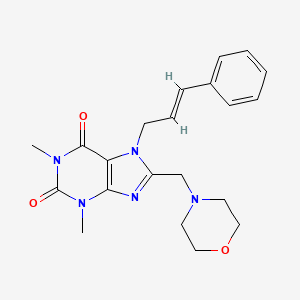
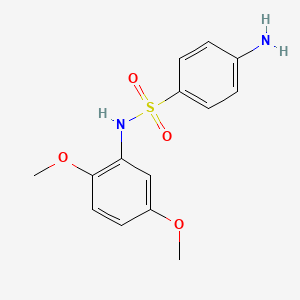
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
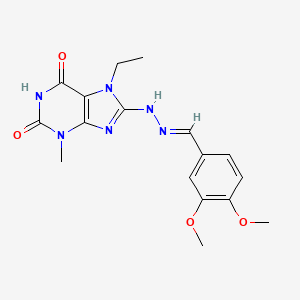
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)
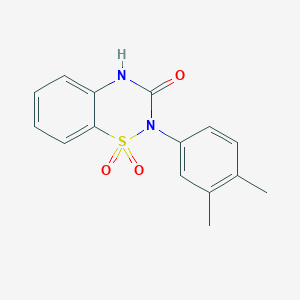
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
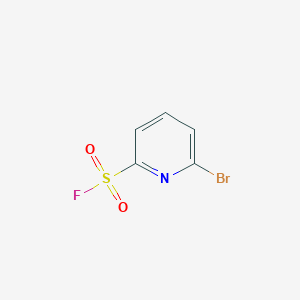
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)